3-Methylpentyl 2-methylbutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

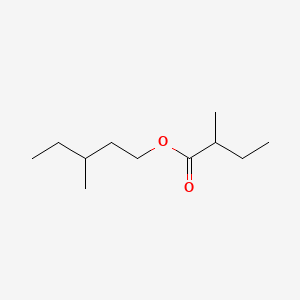

3-Methylpentyl 2-methylbutyrate is an organic compound with the molecular formula C11H22O2. It is an ester formed from the reaction of 3-methylpentanol and 2-methylbutanoic acid. This compound is known for its pleasant fruity odor, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methylpentyl 2-methylbutyrate can be synthesized through esterification, where 3-methylpentanol reacts with 2-methylbutanoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the ester product .

Industrial Production Methods

In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed with a catalyst. The ester product is then separated and purified through distillation .

Chemical Reactions Analysis

Types of Reactions

3-Methylpentyl 2-methylbutyrate primarily undergoes hydrolysis, oxidation, and reduction reactions:

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into 3-methylpentanol and 2-methylbutanoic acid.

Oxidation: This compound can be oxidized to form corresponding carboxylic acids and alcohols.

Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: 3-Methylpentanol and 2-methylbutanoic acid.

Oxidation: Corresponding carboxylic acids and alcohols.

Reduction: Alcohols.

Scientific Research Applications

3-Methylpentyl 2-methylbutyrate has various applications in scientific research:

Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

Biology: Investigated for its role in plant-insect interactions due to its presence in certain plant species.

Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.

Industry: Widely used in the flavor and fragrance industry for its fruity aroma.

Mechanism of Action

The mechanism of action of 3-Methylpentyl 2-methylbutyrate involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester linkage in the compound allows it to bind to specific receptors, triggering a sensory response that is perceived as a fruity smell .

Comparison with Similar Compounds

Similar Compounds

Ethyl acetate: Another ester with a fruity odor, commonly used as a solvent.

Methyl butyrate: Known for its pineapple-like smell, used in flavorings.

Isoamyl acetate: Has a banana-like odor, used in the fragrance industry.

Uniqueness

3-Methylpentyl 2-methylbutyrate is unique due to its specific combination of 3-methylpentanol and 2-methylbutanoic acid, which gives it a distinct fruity aroma that is different from other esters. Its molecular structure also allows for specific interactions with olfactory receptors, making it valuable in the flavor and fragrance industry .

Biological Activity

3-Methylpentyl 2-methylbutyrate (CAS No. 83783-89-5) is an organic compound classified under the category of esters. It has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, detailing its properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H22O2

- Molecular Weight : 186.29 g/mol

- IUPAC Name : 3-Methylpentyl 2-methylbutanoate

Antimicrobial Properties

Research indicates that various ester compounds, including this compound, exhibit antimicrobial activity. The mechanism typically involves disrupting bacterial cell membranes or inhibiting key metabolic pathways. For instance, studies have shown that certain esters can effectively inhibit the growth of both gram-positive and gram-negative bacteria, although specific data on this compound's efficacy is limited.

Anticancer Potential

Emerging evidence suggests that certain alkyl esters may possess anticancer properties. While direct studies on this compound are scarce, related compounds have demonstrated the ability to induce apoptosis in cancer cells through mechanisms such as the inhibition of kinase activity and modulation of signaling pathways. Further research is necessary to elucidate the specific pathways affected by this compound.

The biological activities of this compound can be attributed to its structural characteristics. The ester functional group allows for interactions with various biological molecules, potentially leading to altered cellular functions. The hydrophobic nature of the compound may facilitate its ability to penetrate cell membranes, thereby influencing intracellular processes.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study on Esters as Antimicrobial Agents | Demonstrated that alkyl esters can inhibit bacterial growth through membrane disruption. Specific data on this compound was not reported but suggests potential efficacy. |

| Investigation into Anticancer Properties | Similar compounds show promise in inducing apoptosis in cancer cells via kinase inhibition; direct studies on this compound are needed for confirmation. |

Safety and Regulatory Status

While this compound has potential applications in various fields, it is essential to consider its safety profile. Current regulatory frameworks categorize it as not suitable for fragrance use due to insufficient safety data . Further toxicological studies are warranted to establish safe usage levels in consumer products.

Properties

CAS No. |

83783-89-5 |

|---|---|

Molecular Formula |

C11H22O2 |

Molecular Weight |

186.29 g/mol |

IUPAC Name |

3-methylpentyl 2-methylbutanoate |

InChI |

InChI=1S/C11H22O2/c1-5-9(3)7-8-13-11(12)10(4)6-2/h9-10H,5-8H2,1-4H3 |

InChI Key |

OGFNJVCHDZQOND-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CCOC(=O)C(C)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.